molecular formula C12H12ClNO3 B2770852 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole CAS No. 934107-65-0

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole

Cat. No. B2770852
M. Wt: 253.68
InChI Key: COCKUCDQSYROPY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole is a chemical compound with the molecular formula C12H12ClNO3 and a molecular weight of 253.68 .


Synthesis Analysis

Isoxazole derivatives, including 3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole, have been evaluated for their potential as COX inhibitors and antimicrobial agents . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket .


Molecular Structure Analysis

The molecular structure of this compound includes a 3,4-dimethoxy substitution on the first phenyl ring and a Cl atom on the other phenyl . These groups influence the compound’s interactions with biological targets .


Chemical Reactions Analysis

This compound has been evaluated for its activity against COX enzymes and various microbial species . It has shown moderate to potent activities against COX enzymes .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 253.68 . Its IUPAC name is 3-(chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole .

Scientific Research Applications

  • Corrosion Inhibition

    • Application : 3,4-Dimethoxy phenyl thiosemicarbazone (DMPTS), a compound with a similar structure, has been used as an effective corrosion inhibitor for copper in acidic solutions .
    • Method : The study used a variety of techniques including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to evaluate the corrosion protection efficacy of DMPTS .
    • Results : It was found that the optimal concentration of DMPTS significantly increased the corrosion resistance of copper, achieving an inhibition efficiency of up to 89% at 400 ppm .
  • Monolayer Formation

    • Application : The 3,4-dimethoxybenzyl group has been used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .
    • Method : The protective group is cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
    • Results : It was demonstrated that the resulting self-assembled monolayers (SAMs) have the same structure and quality as the ones obtained from the respective unprotected thiols .

properties

IUPAC Name

3-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-15-10-4-3-8(5-12(10)16-2)11-6-9(7-13)14-17-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCKUCDQSYROPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole

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